molecular formula C18H21NO2S B5687386 N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

Número de catálogo B5687386
Peso molecular: 315.4 g/mol
Clave InChI: IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, leading to a reduction in pain sensation.

Mecanismo De Acción

EMA401 selectively targets the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system. The this compound is a G protein-coupled receptor that is involved in the regulation of blood pressure and fluid balance. However, in the context of chronic pain, the this compound has been shown to play a role in the modulation of pain sensation. By selectively targeting the this compound, EMA401 reduces pain sensation without affecting blood pressure or fluid balance.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behavior in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. EMA401 does not affect blood pressure or fluid balance, indicating that it has a selective effect on pain sensation. EMA401 has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the peripheral nervous system, suggesting that it may have an anti-inflammatory effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EMA401 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of chronic pain, and its mechanism of action is well-understood. However, there are also limitations to using EMA401 in lab experiments. It is a novel drug candidate that has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established. Additionally, EMA401 is selective for the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system, so it may not be effective for all types of chronic pain.

Direcciones Futuras

There are several future directions for the study of EMA401. First, further clinical trials are needed to establish its safety and efficacy in humans. Second, the potential anti-inflammatory effects of EMA401 should be further explored, as this may have implications for the treatment of chronic pain associated with inflammation. Third, the role of the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in chronic pain should be further elucidated, as this may lead to the development of other novel drug candidates that target this receptor. Finally, the potential use of EMA401 in combination with other pain medications should be explored, as this may lead to improved pain control with fewer side effects.
In conclusion, EMA401 is a novel drug candidate that has shown potential in the treatment of chronic pain. Its selective targeting of the this compound in the peripheral nervous system leads to a reduction in pain sensation without affecting blood pressure or fluid balance. While there are limitations to using EMA401 in lab experiments, further research is needed to establish its safety and efficacy in humans and explore its potential anti-inflammatory effects.

Métodos De Síntesis

EMA401 is synthesized by reacting 4-ethoxyphenylacetic acid with 3-methylbenzyl mercaptan in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, EMA401.

Aplicaciones Científicas De Investigación

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these models, EMA401 has been shown to reduce pain behavior and improve quality of life. EMA401 has also been tested in a phase II clinical trial for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles. The trial showed that EMA401 was safe and well-tolerated, and significantly reduced pain intensity compared to placebo.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-17-9-7-16(8-10-17)19-18(20)13-22-12-15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.